molecular formula C19H19N3O2 B1574286 PFI-3

PFI-3

Cat. No. B1574286
M. Wt: 321.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PFI-3 is a potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). PFI-3 also inhibits SMARCA2. PFI-3 displays 30-fold selectivity over other sub-family branches. PFI-3 accelerates FRAP recovery in cells at a concentration of 1 μM.

Scientific Research Applications

1. Role in Stem Cell Maintenance and Differentiation

PFI-3, a novel inhibitor targeting the bromodomains of the BAF/PBAF complex, plays a significant role in stem cell biology. It affects the differentiation of embryonic stem cells (ESCs) and trophoblast stem cells (TSCs), leading to changes in stemness and lineage specification. Specifically, PFI-3 disrupts the function of the BAF bromodomains, which are critical for stem cell maintenance and differentiation. This highlights the key function of BAF bromodomains in stem cell processes and introduces PFI-3 as a valuable chemical probe for studying acetylation-dependent cellular processes controlled by BAF remodeling complexes (Fedorov et al., 2015).

2. Application in Bromodomain Research

PFI-3 is also recognized for its role in the research of bromodomains, specifically within family VIII. It acts as a potent, acetyl-lysine-competitive inhibitor that exhibits significant selectivity for family VIII bromodomains. PFI-3 binds to these bromodomains through a unique binding mode, differentiating it from other bromodomain inhibitors. This research aids in understanding the broader bromodomain family and offers insights into the development of targeted inhibitors for specific bromodomains (Gerstenberger et al., 2016).

3. Enhancing Anticancer Activity in Glioblastoma

PFI-3 has been studied in the context of glioblastoma (GBM), a severe brain cancer. It acts as an inhibitor of the BRM/BRG1 subunits of the SWI/SNF chromatin remodeling complex. In GBM cells, PFI-3 enhances the antiproliferative effects of temozolomide (TMZ), a standard chemotherapy drug, and overcomes the chemoresistance in highly TMZ-resistant GBM cells. This suggests the potential of PFI-3 as a therapeutic agent in improving the clinical outcome of GBM when used in combination with standard chemotherapy (Yang et al., 2021).

properties

Product Name

PFI-3

Molecular Formula

C19H19N3O2

Molecular Weight

321.37

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.